molecular formula C9H12O3S B12657921 Methyl alpha-mercaptofuran-2-butyrate CAS No. 94042-80-5

Methyl alpha-mercaptofuran-2-butyrate

Cat. No.: B12657921
CAS No.: 94042-80-5
M. Wt: 200.26 g/mol
InChI Key: RDYFRAQZXXSAPX-UHFFFAOYSA-N
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Description

Methyl alpha-mercaptofuran-2-butyrate (CAS 94042-80-5) is a high-purity chemical compound offered for scientific research and development. With a molecular formula of C9H12O3S and a purity of 96%, this compound is characterized by its furan and thiol functional groups, which may make it a valuable intermediate or subject of study in various fields . Its structural features suggest potential applications in pharmaceutical research, where it could serve as a building block for novel active compounds, or in materials science for the development of new polymers. In the realm of fragrance and flavor chemistry, the furan ring is a common motif found in many natural aroma compounds, indicating this ester's potential as a candidate for synthesizing or studying complex flavor profiles . Researchers can utilize this compound to explore its specific properties, reactivity, and mechanism of action in specialized chemical and biological systems. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94042-80-5

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

methyl 4-(furan-2-yl)-2-sulfanylbutanoate

InChI

InChI=1S/C9H12O3S/c1-11-9(10)8(13)5-4-7-3-2-6-12-7/h2-3,6,8,13H,4-5H2,1H3

InChI Key

RDYFRAQZXXSAPX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC1=CC=CO1)S

Origin of Product

United States

Mechanistic Investigations of Reactions Involving Methyl Alpha Mercaptofuran 2 Butyrate

Reaction Mechanisms Involving the Furan (B31954) Heterocyclic System

The furan ring is an aromatic heterocycle that can participate in a variety of chemical reactions. nih.govutripoli.edu.ly Its reactivity is influenced by the electron-donating character of the oxygen atom, which increases the electron density of the ring carbons, making them susceptible to electrophilic attack. pharmaguideline.com

Electrophilic Substitution: Furan readily undergoes electrophilic substitution reactions such as nitration, halogenation, sulfonation, and acylation. pharmaguideline.com These reactions typically occur at the C2 and C5 positions, which are the most electron-rich. For instance, nitration of furan is achieved using a mild nitrating agent like acetyl nitrate (B79036) at low temperatures. pharmaguideline.com Similarly, sulfonation can be carried out with sulfur trioxide in pyridine (B92270) at room temperature. pharmaguideline.com Halogenation with chlorine or bromine is often vigorous and can lead to polyhalogenated products unless milder conditions are employed. pharmaguideline.com

Cycloaddition Reactions: Furan can act as a diene in Diels-Alder reactions with dienophiles. The cycloaddition of oxazoles with acetylenic dienophiles, for example, results in the formation of a furan ring after the loss of a nitrile. pharmaguideline.com

Ring-Opening Reactions: Under strongly acidic conditions, the furan ring can undergo protonation, which can lead to ring-opening reactions and polymerization. pharmaguideline.com The presence of electron-releasing substituents on the furan ring can enhance the reactivity towards electrophiles and promote such ring-opening pathways. pharmaguideline.com Conversely, electron-withdrawing groups tend to stabilize the furan ring against acid-catalyzed degradation. pharmaguideline.com

The oxidation of the furan ring, often catalyzed by cytochrome P450 enzymes, is a significant metabolic pathway for many furan-containing compounds. nih.gov This oxidation can generate reactive intermediates like epoxides or cis-enediones, which can then react with cellular nucleophiles. nih.gov

Role of the Mercapto Group in Redox and Catalytic Processes

The mercapto group (-SH), also known as a thiol group, is a key functional group in many biological and chemical processes due to its redox activity. libretexts.orglibretexts.org

Oxidation of Thiols: Thiols can be readily oxidized to various sulfur-containing species. Mild oxidation, for instance with iodine or bromine, typically yields disulfides (R-S-S-R). wikipedia.org This thiol-disulfide interconversion is a fundamental redox reaction in many biological systems, such as in the folding and structure of proteins through the formation of disulfide bridges between cysteine residues. libretexts.org The redox agent glutathione (B108866) plays a crucial role in mediating the formation and cleavage of these disulfide bonds. libretexts.org More potent oxidizing agents like hydrogen peroxide or sodium hypochlorite (B82951) can oxidize thiols further to sulfonic acids (RSO3H). wikipedia.org The oxidation of thiols can also be achieved with molecular oxygen, often in the presence of a catalyst. wikipedia.org

The oxidation state of sulfur in organosulfur compounds can range from -2 to +6. libretexts.org This wide range of oxidation states contributes to the diverse redox chemistry of thiols.

Thiol-Mediated Electron Transfer Reactions

Thiols can participate in electron transfer reactions, often proceeding through thiyl radical (RS•) intermediates. wikipedia.org These radicals can be generated by the abstraction of a hydrogen atom from the thiol. wikipedia.org

A notable example is the proton-coupled electron transfer (PCET) process. In certain systems, a photoactive Lewis basic catalyst can bind to a thiol, and upon irradiation with light, a PCET can occur, generating a thiyl radical. acs.orgacs.org This thiyl radical can then initiate a chain reaction, such as the addition to an alkene in a thiol-ene reaction. organic-chemistry.orgresearchgate.net This process is highly efficient and can be performed under mild conditions with low catalyst loading. acs.orgorganic-chemistry.org

The general mechanism for a thiol-ene reaction initiated by PCET can be summarized as follows:

Formation of a complex between the thiol and a Lewis basic photocatalyst. acs.org

Photoexcitation of the complex, leading to proton-coupled electron transfer and the formation of a thiyl radical. acs.org

Addition of the thiyl radical to an alkene to form a carbon-centered radical.

Hydrogen atom transfer from another thiol molecule to the carbon-centered radical, regenerating the thiyl radical and propagating the chain. acs.org

Mercapto Group Participation in Enzyme-Catalyzed Transformations

The mercapto group of cysteine residues is frequently found in the active sites of enzymes and plays a direct role in catalysis. wikipedia.org These cysteine thiols can act as potent nucleophiles and are involved in a variety of enzymatic reactions.

In cysteine proteases, a deprotonated cysteine residue (thiolate) in the active site performs a nucleophilic attack on the carbonyl carbon of a peptide bond, leading to the formation of a covalent acyl-enzyme intermediate. wikipedia.org This intermediate is then hydrolyzed to release the cleaved peptide and regenerate the free enzyme.

Mercaptans can also interact with metalloenzymes. For example, various thiols have been shown to inhibit cytochrome c oxidase, an essential enzyme in the electron transport chain. nih.gov The inhibition involves the binding of the thiol to the enzyme, which can be observed through changes in the enzyme's absorption spectrum. nih.gov Electron paramagnetic resonance (EPR) studies have shown the formation of low-spin cytochrome a3-mercaptide compounds when cytochrome c oxidase is incubated with thiols like methanethiol (B179389) or ethanethiol. nih.gov

Furthermore, mercaptans can undergo metabolic transformations catalyzed by enzymes such as cytochrome P450 and peroxidases, which can lead to the formation of reactive oxygen species. nih.gov

Ester Hydrolysis and Transesterification Pathways in Chemical and Biochemical Systems

The ester functional group in Methyl alpha-mercaptofuran-2-butyrate can undergo hydrolysis and transesterification through various pathways.

Ester Hydrolysis: Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. wikipedia.org This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible process and is the reverse of Fischer esterification. wikipedia.orgyoutube.com The mechanism involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. youtube.comucalgary.ca A series of proton transfers then leads to the elimination of the alcohol and formation of the carboxylic acid. youtube.com

Base-Catalyzed Hydrolysis (Saponification): This reaction is essentially irreversible because the final step involves the deprotonation of the carboxylic acid by the base to form a carboxylate salt. masterorganicchemistry.comucoz.com The mechanism starts with the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. ucalgary.camasterorganicchemistry.com This intermediate then collapses, expelling the alkoxide leaving group to form the carboxylic acid, which is immediately deprotonated. masterorganicchemistry.com

Transesterification: This reaction involves the exchange of the alkoxy group of an ester with the alkoxy group of an alcohol. vedantu.comwikipedia.org Like hydrolysis, it can be catalyzed by acids, bases, or enzymes. vedantu.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com

Base-Catalyzed Transesterification: An alkoxide ion, generated by the deprotonation of an alcohol by the base, acts as a potent nucleophile that attacks the carbonyl carbon of the ester. masterorganicchemistry.com This leads to a tetrahedral intermediate that can then eliminate the original alkoxide group. masterorganicchemistry.com

Enzyme-Catalyzed Transesterification: Lipases are commonly used enzymes for catalyzing transesterification reactions. wikipedia.org This method is often preferred for its high selectivity and mild reaction conditions.

ReactionCatalystKey Mechanistic StepsReversibility
Acid-Catalyzed Ester HydrolysisAcid (e.g., H₂SO₄)Protonation of carbonyl, nucleophilic attack by water, proton transfers, elimination of alcohol. youtube.comucalgary.caReversible wikipedia.orgyoutube.com
Base-Catalyzed Ester HydrolysisBase (e.g., NaOH)Nucleophilic attack by hydroxide, formation of tetrahedral intermediate, elimination of alkoxide, deprotonation of carboxylic acid. ucalgary.camasterorganicchemistry.comIrreversible ucoz.com
Acid-Catalyzed TransesterificationAcidProtonation of carbonyl, nucleophilic attack by alcohol, proton transfers, elimination of original alcohol. masterorganicchemistry.comReversible chemistrysteps.com
Base-Catalyzed TransesterificationBaseFormation of alkoxide, nucleophilic attack by alkoxide, formation of tetrahedral intermediate, elimination of original alkoxide. masterorganicchemistry.comReversible chemistrysteps.com
Enzyme-Catalyzed TransesterificationLipase (B570770)Formation of acyl-enzyme intermediate, nucleophilic attack by alcohol. wikipedia.orgReversible

Atmospheric Degradation Mechanisms of Methyl Ester Compounds and Analogues

Methyl esters and furan-containing compounds can be released into the atmosphere from various sources and are subject to atmospheric degradation. The primary degradation pathways involve reactions with oxidants such as hydroxyl radicals (OH), nitrate radicals (NO₃), and ozone (O₃).

For furan and its derivatives, the dominant atmospheric loss process is the reaction with OH radicals during the day and with NO₃ radicals at night. copernicus.org The reaction with OH radicals typically proceeds via addition to the double bonds of the furan ring, leading to ring-opening and the formation of products like dicarbonyls. copernicus.org For substituted furans, abstraction of a hydrogen atom from a substituent group can also occur. copernicus.org

The atmospheric degradation of fatty acid methyl esters (FAMEs), which are components of biodiesel, also occurs through reactions with these oxidants. lyellcollection.org The reaction rates depend on the degree of unsaturation in the fatty acid chain, with unsaturated esters reacting faster than saturated ones. The degradation of FAMEs can lead to the formation of smaller, more volatile organic compounds, as well as secondary organic aerosols. Thermal decomposition of methyl esters at high temperatures can occur via isomerization, hydrogenation, and pyrolysis. researchgate.net

The atmospheric lifetime of a compound is determined by its reaction rate constants with these oxidants and their atmospheric concentrations. For example, the rate coefficients for the reaction of 3-methylfuran (B129892) with OH and NO₃ radicals have been determined to be (1.13 ± 0.22) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ and (1.26 ± 0.18) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, respectively. copernicus.org

Compound ClassPrimary Atmospheric OxidantsGeneral Reaction Pathways
FuransOH, NO₃Addition to double bonds, ring-opening, H-abstraction from substituents. copernicus.org
Methyl EstersOH, NO₃, O₃Addition to C=C bonds (if unsaturated), H-abstraction from alkyl chain. lyellcollection.org

Advanced Spectroscopic and Analytical Characterization of Methyl Alpha Mercaptofuran 2 Butyrate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of methyl alpha-mercaptofuran-2-butyrate. Both ¹H and ¹³C NMR provide critical information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons in different parts of the molecule. For instance, the protons on the furan (B31954) ring would appear in the aromatic region, while the methoxy (B1213986) group protons of the ester would present as a singlet. The protons of the butyrate (B1204436) chain and the mercapto group would also have distinct chemical shifts and coupling patterns, allowing for their precise assignment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by providing the chemical shifts for each carbon atom. The carbonyl carbon of the ester group typically resonates at a downfield position (around 160-180 ppm). researchgate.net The carbons of the furan ring appear in the aromatic region, while the aliphatic carbons of the butyrate chain and the methoxy group are found at upfield positions. researchgate.net The carbon attached to the sulfur atom would also have a characteristic chemical shift.

A detailed analysis of both ¹H and ¹³C NMR spectra, including techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would allow for the unambiguous assignment of all proton and carbon signals, thus confirming the complete chemical structure of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Functional GroupPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
Furan Ring Protons6.0 - 7.5100 - 150
Methoxyl Protons (-OCH₃)3.5 - 4.050 - 60
Butyrate Chain Protons0.8 - 2.510 - 40
Mercapto Proton (-SH)1.0 - 2.0-
Ester Carbonyl Carbon-160 - 180 researchgate.net
Furan Ring Carbons-100 - 150
Methoxyl Carbon (-OCH₃)-50 - 60
Butyrate Chain Carbons-10 - 40
Carbon bonded to Sulfur-25 - 45

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by analyzing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show strong absorption bands corresponding to the various functional groups. A prominent band would be observed for the C=O stretching vibration of the ester group, typically in the region of 1735-1750 cm⁻¹. The C-O-C stretching vibrations of the furan ring and the ester would also be present. udayton.edu Additionally, characteristic absorptions for the C-H bonds of the furan ring and the aliphatic chain would be visible. The S-H stretching vibration of the mercapto group, which is typically weak, would appear around 2550-2600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. royalholloway.ac.uk The C-S stretching vibration, often weak in the IR spectrum, can show a more prominent band in the Raman spectrum, typically in the range of 600-780 cm⁻¹. royalholloway.ac.uk The disulfide (S-S) stretching mode, if any dimerization occurs, would be observed around 500-540 cm⁻¹. rsc.org The C-S-H bending mode can be observed around 850 cm⁻¹, and its shift upon deuteration can be a useful diagnostic tool for identifying the thiol functional group. rsc.org

By combining the data from both IR and Raman spectroscopy, a detailed vibrational analysis can be performed, confirming the presence of all key functional groups and providing insights into the molecular structure.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)
EsterC=O Stretch1735 - 1750
FuranC-O-C Stretch1000 - 1300 udayton.edu
C=C Stretch1500 - 1650
C-H Stretch3000 - 3100
Aliphatic ChainC-H Stretch2850 - 3000
MercaptanS-H Stretch2550 - 2600 (weak)
C-S Stretch600 - 780600 - 780 royalholloway.ac.uk
C-S-H Bend~850 rsc.org

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns.

Molecular Mass Confirmation: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the compound.

Chromatographic Techniques for Separation, Purification, and Quantitative Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound, especially when it is present in complex mixtures like food and beverages.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it ideal for studying furan derivatives in various matrices. researchgate.net In food analysis, GC-MS is the preferred method for detecting and quantifying furan and its derivatives due to its high sensitivity. researchgate.net

In the analysis of complex mixtures such as coffee aroma, headspace solid-phase microextraction (HS-SPME) is often coupled with GC-MS. amazonaws.comspectralworks.com This method allows for the extraction and concentration of volatile compounds from the sample headspace before they are introduced into the GC system. foodsciencejournal.com The use of specific capillary columns, such as the HP-5MS, can achieve good separation of various furan derivatives. mdpi.comnih.govnih.gov The mass spectrometer then provides identification and quantification of the separated compounds. uii.ac.id This technique has been successfully used to analyze hundreds of chemical compounds contributing to coffee aroma. amazonaws.comspectralworks.com

High-performance liquid chromatography (HPLC) is another valuable tool for the analysis of furan derivatives and sulfur-containing compounds. nih.govdundee.ac.uk While GC-MS is more common for volatile furans, HPLC can be advantageous for less volatile or thermally labile compounds.

Different HPLC methods have been developed for the analysis of furan derivatives and sulfur-containing compounds. shimadzu.comsielc.comacs.org For instance, reversed-phase HPLC with a C18 column is often used for the separation of these types of compounds. mtc-usa.com The detection can be carried out using a diode array detector (DAD) or a mass spectrometer (LC-MS). shimadzu.com Pre-column derivatization with reagents like dabsyl chloride can be employed to enhance the detection of sulfur-containing compounds. nih.govdundee.ac.uk HPLC methods have been established for the quantitative analysis of furanic compounds in various samples, demonstrating good linearity and sensitivity. shimadzu.coms4science.at

Application of Stable Isotope Dilution Assays in Quantitative Research

Stable isotope dilution analysis (SIDA) is a highly accurate and precise method for the quantitative analysis of target compounds in complex matrices. cernobioscience.com This technique involves the use of a stable isotope-labeled version of the analyte as an internal standard. studysmarter.co.ukisotope.comspectroinlets.com

In the context of furan derivative analysis, SIDA coupled with HS-SPME-GC/MS has been successfully applied to quantify these compounds in coffee and other food products. researchgate.netresearchgate.net By adding a known amount of the isotopically labeled standard (e.g., d4-furan) to the sample, any variations in sample preparation, extraction, and instrumental analysis can be corrected for, leading to highly reliable quantitative results. nih.gov This method is particularly useful for overcoming matrix effects and ensuring accurate quantification, which is crucial in food safety and quality control. fao.org

Computational Chemistry and Theoretical Studies on Methyl Alpha Mercaptofuran 2 Butyrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl alpha-mercaptofuran-2-butyrate, DFT calculations can predict its reactivity by analyzing various molecular descriptors.

Electronic Properties and Reactivity Descriptors:

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., cc-pVQZ), can determine key electronic properties that govern reactivity. nih.govresearchgate.net For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a measure of the molecule's chemical stability.

Studies on similar sulfur-containing organic compounds, such as allyl mercaptan, have shown that DFT can effectively predict thermodynamic and global reactivity descriptors. nih.govmdpi.com These descriptors include ionization potential (IP), electron affinity (EA), chemical potential (μ), electronegativity (χ), and molecular hardness (η) and softness (S). nih.govresearchgate.net For this compound, the mercapto group (-SH) is expected to be a primary site for radical reactions, and DFT can quantify the bond dissociation enthalpy (BDE) of the S-H bond, providing a measure of its antioxidant potential. nih.govmdpi.com

The furan (B31954) ring itself is an aromatic system where one of the oxygen's lone pairs is delocalized, making it more reactive in electrophilic substitution reactions than benzene (B151609). wikipedia.org DFT studies on furan and its derivatives have detailed how substituents influence the electronic distribution and reactivity of the ring. rsc.orgacs.org The alpha-position of the butyrate (B1204436) substituent on the furan ring is significant, and its electronic influence on the mercapto group's reactivity can be precisely modeled.

Predicted Reactivity Data for Analogous Compounds:

To illustrate the type of data obtained from DFT calculations, the following table presents calculated reactivity descriptors for allyl mercaptan, a related mercaptan compound. These values provide an indication of the expected electronic behavior of the mercapto moiety in this compound.

DescriptorValue (Allyl Mercaptan in water)Reference
Ionization Potential (IP)8.87 eV nih.gov
Electron Affinity (EA)0.53 eV nih.gov
Chemical Potential (μ)-4.70 eV nih.gov
Electronegativity (χ)4.70 eV nih.gov
Molecular Hardness (η)4.17 eV nih.gov
Molecular Softness (S)0.12 eV⁻¹ nih.gov
S-H Bond Dissociation Enthalpy (BDE)86.94 kcal/mol mdpi.com

This table is based on data for allyl mercaptan and serves as an illustrative example.

Molecular Dynamics Simulations of Intermolecular Interactions and Conformation

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations can reveal its conformational preferences and how it interacts with other molecules, such as solvents or biological receptors.

Conformational Analysis:

Intermolecular Interactions:

MD simulations are particularly useful for studying non-covalent interactions. The furan ring can participate in π-π stacking interactions and C-H···π interactions. nih.gov The oxygen atom in the furan ring and the ester group can act as hydrogen bond acceptors, while the mercapto group can act as a hydrogen bond donor. nih.govaip.org Studies on furan dimers and furan-hydride complexes have shown that furan can form weak C-H···O hydrogen bonds and that the nature of the interaction (σ-type vs. π-type) depends on the interacting partner. nih.govaip.org

Simulations of esters in aqueous solutions have provided detailed mechanisms of hydrolysis, showing the importance of cooperative catalysis by water molecules. researchgate.netnih.gov MD simulations of this compound in different solvents would reveal how the solvent shell is structured and how this affects the molecule's conformation and reactivity. For example, in aqueous solution, water molecules would likely form a structured cage around the molecule, with specific hydrogen bonding patterns involving the ester and mercapto groups.

Illustrative Interaction Energies for Furan Complexes:

The following table shows calculated interaction energies for furan with different small molecules, demonstrating the types of intermolecular forces at play.

Interacting MoleculeInteraction TypeInteraction Energy (kcal/mol)Reference
Furan (dimer)C-H···O-3.5 nih.gov
HFσ-type H-bond-3.45 aip.org
HClπ-type H-bond-2.69 aip.org
H₂Oσ-type H-bond-1.75 aip.org
H₂Sπ-type H-bond-1.91 aip.org

This table is based on data for furan and serves as an illustrative example of intermolecular interaction energies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Furan Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular chemical property. For a class of compounds like furan derivatives, QSAR can be a powerful tool for predicting the activity of new, unsynthesized analogs.

Building a QSAR Model:

A QSAR study on a series of furan derivatives would involve several steps. First, a dataset of furan compounds with known activities (e.g., antifungal activity, corrosion inhibition) would be compiled. digitaloceanspaces.comnih.gov For each compound, a set of molecular descriptors would be calculated using computational chemistry software. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). digitaloceanspaces.com

Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or Partial Least Squares (PLS) are then used to build a mathematical equation that correlates the descriptors with the observed activity. digitaloceanspaces.commdpi.com

Application to this compound:

While a specific QSAR model for the activity of this compound may not exist, general QSAR models for furan derivatives can provide insights. For example, QSAR studies on furan-3-carboxamides have been used to correlate physicochemical parameters with antimicrobial activity. nih.gov Similarly, QSAR models have been developed for furan derivatives as corrosion inhibitors, using electronic properties calculated by DFT as descriptors. digitaloceanspaces.com If a relevant biological activity were identified for this compound, it could be included in a dataset with other furan derivatives to develop a predictive QSAR model.

Example of Descriptors Used in QSAR for Furan Derivatives:

Descriptor TypeExamplesReference
Quantum ChemicalE(HOMO), E(LUMO), Dipole Moment, Hardness, Softness digitaloceanspaces.com
ConstitutionalMolecular Weight, Number of Rotatable Bonds mdpi.com
PhysicochemicalLogP (lipophilicity), Polar Surface Area digitaloceanspaces.com

This table provides examples of descriptors commonly used in QSAR studies of furan derivatives.

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are highly effective at predicting various spectroscopic properties of molecules, including NMR chemical shifts and IR vibrational frequencies. These predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra.

NMR Spectroscopy Prediction:

The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. globalresearchonline.net Studies on furan and its derivatives have demonstrated that DFT calculations can accurately predict both ¹H and ¹³C NMR spectra. acs.orgresearchgate.net For this compound, these calculations would predict the chemical shifts for each proton and carbon atom, taking into account the electronic effects of the furan ring, the ester group, and the mercapto group. The predicted spectrum could then be compared with an experimental spectrum to confirm the structure.

IR Spectroscopy Prediction:

Quantum chemical calculations can also predict the infrared (IR) spectrum of a molecule by calculating its vibrational frequencies. Each vibrational mode corresponds to a specific motion of the atoms, and the frequency of this motion is determined by the bond strengths and atomic masses. The calculated IR spectrum can be used to identify characteristic functional group frequencies. For this compound, one would expect to see characteristic peaks for the S-H stretch of the mercapto group, the C=O stretch of the ester, and various C-H and C-O stretches associated with the furan ring and the butyrate chain. researchgate.net Computational studies on mercaptans and furan derivatives have shown good agreement between calculated and experimental vibrational frequencies. globalresearchonline.netresearchgate.net

Illustrative Predicted Vibrational Frequencies for Related Functional Groups:

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Reference
Mercaptan (S-H)Stretch2550 - 2600 researchgate.net
Ester (C=O)Stretch1735 - 1750 nih.gov
Furan RingC-H Stretch3100 - 3200 globalresearchonline.net
Furan RingRing Stretch1380 - 1600 globalresearchonline.net

This table provides typical predicted IR frequency ranges for the key functional groups present in this compound, based on data from analogous compounds.

Role and Research Applications of Methyl Alpha Mercaptofuran 2 Butyrate in Organic and Medicinal Chemistry Research

Methyl alpha-mercaptofuran-2-butyrate as a Key Synthetic Intermediate for Advanced Molecules

While specific documented instances of this compound as a key synthetic intermediate for advanced molecules are not extensively reported in publicly available literature, its structure suggests its potential utility in organic synthesis. The presence of a reactive thiol (-SH) group and an ester moiety provides two distinct points for chemical modification.

The thiol group is a versatile functional group in organic chemistry. wikipedia.org It can undergo a variety of transformations, including oxidation to disulfides or sulfonic acids, alkylation to form thioethers, and participation in thiol-ene "click" reactions. wikipedia.org These reactions allow for the coupling of the mercaptofuran scaffold to other molecular fragments, potentially leading to the synthesis of more complex molecules with diverse functionalities. For instance, the synthesis of mercapto ethyl esters of fatty acids has been explored for producing organotin thermal stabilizers. matec-conferences.orgresearchgate.net

Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid or transesterified, offering additional pathways for derivatization. nih.gov The furan (B31954) ring itself can also participate in various reactions, although its reactivity is influenced by the substituents. ijabbr.comutripoli.edu.ly The combination of these reactive sites makes this compound a plausible, though not yet widely exploited, building block for the synthesis of novel compounds in materials science and medicinal chemistry.

Exploration of Organosulfur-Furan Hybrid Compounds in Chemical Biology

Organosulfur compounds are prevalent in nature and are known for a wide range of biological activities. nih.gov Similarly, the furan nucleus is a component of many biologically active natural and synthetic products. ijabbr.comutripoli.edu.ly The combination of these two moieties in organosulfur-furan hybrid compounds presents an interesting area of research in chemical biology.

The biological interactions of organosulfur-furan hybrid compounds are not extensively detailed, but studies on related organosulfur compounds provide insights into their potential mechanisms of action. In vitro studies on organosulfur compounds derived from sources like Allium species have shown various biological effects, including antimicrobial and anti-inflammatory activities. nih.gov The mechanism of antibacterial action is thought to involve the inactivation of bacterial enzymes containing thiol groups. nih.gov

In the context of toxicity, the furan ring can be oxidized by cytochrome P450 enzymes to form reactive intermediates like epoxides or cis-enediones, which can then interact with cellular nucleophiles such as proteins and DNA. echemcom.com The specific substituents on the furan ring influence the nature and reactivity of these metabolites. echemcom.com For organosulfur-furan compounds, the sulfur atom could modulate this metabolic activation, potentially influencing the compound's biological activity and toxicity profile. Further mechanistic studies on specific organosulfur-furan hybrids are needed to fully elucidate their interactions in biological systems.

The presence of both a thiol group and a furan ring suggests that compounds like this compound could possess antioxidant properties. Thiols are well-known antioxidants that can act through various mechanisms, including radical scavenging and metal chelation. nih.govresearchgate.net The relatively weak S-H bond allows for the donation of a hydrogen atom to neutralize free radicals. wikipedia.org

Research on 2-substituted furan derivatives has shown that their antioxidant activity is influenced by the nature of the substituent. researchgate.netdntb.gov.ua For instance, the presence of an electron-donating group can enhance antioxidant capacity. researchgate.net The primary mechanism of antioxidant action for some furan derivatives is believed to be hydrogen atom transfer. researchgate.netdntb.gov.ua Theoretical studies on other mercapto-containing compounds have also highlighted the role of the thiol group in radical scavenging. researchgate.netmdpi.com The combination of the furan scaffold and the thiol group in thiol-containing furan derivatives could therefore lead to effective antioxidant activity, a hypothesis that warrants further experimental investigation.

Analogues and Derivatives of this compound in Chemical Research

The study of analogues and derivatives provides valuable structure-activity relationship data and expands the chemical space for potential applications.

Detailed academic studies specifically focusing on the synthesis and application of Ethyl alpha-mercaptofuran-2-butyrate are limited in the public domain. However, its basic chemical properties are known. As the ethyl ester analogue of this compound, it shares the same core structure and is expected to exhibit similar chemical reactivity. The primary difference lies in the ethyl ester group, which may confer slight changes in physical properties such as boiling point, solubility, and metabolic stability. The synthesis of other ethyl esters, such as ethyl 2-ethylbutyrate, is well-documented in the context of flavor and fragrance applications. mdpi.comnih.gov

While research specifically on mercaptofuran derivatives is not abundant, the chemical behavior of related heterocyclic systems such as mercapto-coumarins and benzofurans can provide valuable insights. Mercapto-coumarins, for example, are known to be versatile synthetic intermediates. The thiol group in these compounds can be readily alkylated, and the coumarin (B35378) scaffold can be further functionalized.

The reactivity of the furan ring is a key aspect of its chemical behavior. Furans can undergo various reactions, including electrophilic substitution and cycloaddition. ijabbr.com The stability and reactivity of furan derivatives are influenced by their substituents. For instance, the flavor compound furfuryl mercaptan is known to be reactive and can undergo oligomerization or polymerization. This reactivity is attributed to the electrophilic nature of the furan ring, which can react with nucleophiles like the thiol group. Similar reactivity patterns would be expected for other mercaptofuran derivatives, making them interesting subjects for further chemical investigation. The synthesis of various heterocyclic derivatives from 2-furyl methanethiol (B179389) has been explored, leading to compounds with potential biological applications. echemcom.com

Investigations into the Reactivity and Transformations of Butyrate (B1204436) Ester Analogues

The chemical reactivity of furan-containing thioesters like this compound is dictated by the interplay of its three primary functional components: the furan ring, the thiol group, and the methyl ester. Research into analogous structures, particularly furan derivatives bearing thiol and ester functionalities, provides significant insight into the potential transformations of this compound class. The inherent reactivity of the furan nucleus, especially its susceptibility to acid-catalyzed reactions, often initiates these transformations.

Furan Ring Reactivity and Transformations

The furan ring, while aromatic, does not possess the high stabilization energy of benzene (B151609) and its reactivity is often more comparable to that of an enol ether. stackexchange.com This makes it susceptible to reactions that disrupt its aromaticity. In acidic conditions, protonation of the furan ring, particularly at the C-5 position, can generate reactive electrophilic species. nih.gov These intermediates can then undergo a variety of transformations, including polymerization, ring-opening, or reaction with available nucleophiles. stackexchange.comnih.gov

Studies on the degradation of 2-furfurylthiol (MFT), a key flavor compound and a structural analogue, have shown that its instability is not primarily due to the oxidation of the thiol group but rather to the reactivity of the furan ring. nih.gov Protonation at the 5-position leads to the formation of electrophilic intermediates that readily react with nucleophiles, such as the thiol group or the furan ring of another MFT molecule, leading to oligomerization and polymerization. nih.gov This reactivity highlights the furan ring as a key site for degradation and transformation pathways.

Furthermore, gas-phase reactions of furans initiated by hydroxyl radicals, simulating atmospheric conditions, result in ring-opening to form unsaturated 1,4-dicarbonyl compounds. researchgate.net For instance, the reaction of 2-methylfuran (B129897) with OH radicals yields (E)-CH3C(O)CH=CHCHO as a major product. researchgate.net Such oxidative ring-opening presents another significant transformation pathway for furan-containing esters.

Table 1: Observed Transformations in Furan Ring Analogues

Starting Analogue Reagent/Condition Major Transformation/Product(s) Reference(s)
Furan OH Radicals / NO (E)-HC(O)CH=CHCHO (Unsaturated 1,4-dicarbonyl) researchgate.net
2-Methylfuran OH Radicals / NO (E)-CH3C(O)CH=CHCHO researchgate.net
(E)-methyl 3-(furan-2-yl)acrylate Acidic Methanol (B129727) (HCl) Ring-opening and rearrangement stackexchange.com
3-(Furan-2-yl)-1,3-diarylpropan-1-ones Oxidation Oxidative dearomatization to 2-ene-1,4,7-triones nih.gov
2-Furfurylthiol (MFT) Acidic conditions Polymerization/Oligomerization via ring protonation nih.gov

Reactions Involving the Thiol and Ester Groups

The thiol (-SH) group is a potent nucleophile and its reactivity is central to the transformations of alpha-mercaptofuran esters. In the context of MFT degradation, the thiol group acts as the nucleophile that attacks the protonated furan ring of another molecule, driving polymerization. nih.gov Thioesters can also be synthesized through various methods, including the acylation of thiols, indicating the thiol group's readiness to react with acylating agents. organic-chemistry.org

The butyrate ester functionality is primarily susceptible to hydrolysis or transesterification. The synthesis of various butyrate esters, such as resveratrol (B1683913) butyrate esters, is often achieved via Steglich esterification under mild conditions, which involves activating the carboxylic acid. nih.gov Conversely, these ester linkages can be cleaved under acidic or basic conditions. In the context of complex molecules like furan thioesters, the stability of the ester group is often greater than that of the furan ring, which tends to be the initial site of reaction under acidic conditions. stackexchange.comnih.gov

Research on the synthesis of furan dicarboxylic acid esters from galactaric acid has shown that esterification can be accompanied by dehydration and decarboxylation, leading to various furan-ester products. nih.gov This demonstrates that under certain synthetic conditions, transformations can involve both the ester group and the precursor components of the furan ring.

Table 2: Reactivity of Thiol and Ester Functionalities in Analogous Compounds

Compound/Analogue Class Reagent/Condition Transformation Type Product Class Reference(s)
Carboxylic Acids & Thiols EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Thioesterification Thioacids/Thioesters organic-chemistry.org
Resveratrol & Butyric Acid EDC / DMAP Steglich Esterification Resveratrol Butyrate Esters nih.gov
2-Furfurylthiol (MFT) Protonated MFT Nucleophilic Attack Oligomers/Polymers nih.gov
Galactaric Acid & Bioalcohol Acid Catalyst Esterification / Dehydration Furan Dicarboxylic Acid Esters nih.gov

Future Directions and Emerging Research Avenues for Methyl Alpha Mercaptofuran 2 Butyrate

Development of Novel and Sustainable Synthetic Routes

The chemical industry's shift towards sustainability has put a significant emphasis on developing green and efficient synthetic methods for valuable compounds, including furan (B31954) derivatives. catalysis-summit.comnih.gov Traditional synthesis methods are often complex and environmentally burdensome. researchgate.net Future research will focus on creating economically viable and eco-friendly pathways, leveraging renewable resources and innovative catalytic systems.

A primary avenue of this research is the utilization of biomass as a feedstock. frontiersin.org Furanic compounds can be derived from carbohydrates found in agricultural waste and lignocellulosic biomass, offering a renewable alternative to petroleum-based starting materials. catalysis-summit.comrsc.org The conversion of biomass into platform molecules like furfural and 5-hydroxymethylfurfural (HMF) is a cornerstone of this approach. catalysis-summit.commdpi.comijabbr.com Research is ongoing to optimize catalytic processes that are milder and produce fewer toxic by-products, aligning with the principles of green chemistry. catalysis-summit.com

Key areas of development in sustainable synthesis include:

Advanced Catalysis: The development of novel catalysts is crucial for the efficient conversion of biomass. catalysis-summit.com This includes the use of zeolites, polyoxometalates, non-noble metals, and ionic liquids to facilitate reactions like hydrolysis, dehydration, and hydrogenation under greener conditions. frontiersin.orgnih.gov

Eco-Friendly Reaction Conditions: Studies are exploring methods that reduce energy consumption and the use of hazardous solvents. This includes utilizing techniques like UVA light for photocycloadditions and developing one-pot syntheses to improve efficiency. nih.govund.edu

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste. Ring-expansion reactions, for instance, offer an efficient method for synthesizing medium-sized sulfur-containing heterocycles from a single cyclic precursor. nih.gov

These sustainable routes not only reduce environmental impact but also open up new possibilities for producing a wide range of furan derivatives for various applications. mdpi.com

Advanced Mechanistic Characterization of Reaction Pathways and Intermediate Species

A deeper understanding of the reaction mechanisms involved in the synthesis of sulfur-containing furan derivatives is essential for optimizing reaction conditions and improving yields. Future research will employ advanced analytical and computational techniques to elucidate the intricate steps of these chemical transformations.

Investigating reaction pathways involves identifying and characterizing transient intermediate species. hud.ac.uk For example, in metal-catalyzed furan synthesis, proposed mechanisms involve the activation of an alkyne followed by nucleophilic attack and a series of ring-opening and closing events. hud.ac.uk Similarly, base-mediated rearrangements for synthesizing sulfur heterocycles are thought to proceed via radical cyclization processes. chemistryviews.org

To achieve this level of detail, researchers will increasingly rely on:

Spectroscopic Techniques: Advanced spectroscopic methods are vital for identifying short-lived intermediates. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-transform infrared (FTIR) spectroscopy, and Raman spectroscopy provide detailed structural information about the molecules involved in a reaction. ntu.edu.sgmdpi.com

Computational Chemistry: Density Functional Theory (DFT) and other computational models can be used to simulate reaction pathways, calculate the energies of transition states and intermediates, and predict the most likely mechanism.

By combining these experimental and theoretical approaches, chemists can build comprehensive models of reaction pathways, leading to more precise control over the synthesis of complex molecules like Methyl alpha-mercaptofuran-2-butyrate.

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research, particularly in the design of new molecules and the prediction of their properties. up.pt For a compound like this compound, which is valued for its sensory characteristics, these technologies offer powerful tools to accelerate discovery and innovation.

Predicting the organoleptic properties (taste and smell) of a compound is a significant challenge due to the subjectivity and expense of human sensory panels. optibrium.com AI models are being developed to overcome this hurdle. By training on large datasets of chemical structures and their associated sensory data, these models can learn the complex relationships between molecular features and perceptual outcomes like bitterness, sweetness, or specific aroma profiles. nih.govcharite.deoup.com

Future applications in this area include:

Predictive Models for Sensory Properties: ML algorithms, such as random forests and graph convolutional networks, can predict the taste and smell of novel compounds with high accuracy. nih.govnih.gov Web-based platforms like VirtualTaste have already been developed to predict sweet, bitter, and sour tastes from a chemical structure. nih.govresearchgate.net

Inverse Design: A particularly exciting development is the use of AI for "inverse design." Instead of predicting the smell from a molecule, these models can predict the molecular features or mass spectrum required to create a desired scent impression. eurekalert.orgelectronicsforu.com This allows researchers to design new fragrances and flavors with tailored characteristics, such as an "apple flavor" with enhanced "fruity" and "sweet" notes. electronicsforu.compersonalcareinsights.com

Accelerating Discovery: By screening vast virtual libraries of molecules, AI can identify promising candidates for new flavor and fragrance compounds, significantly speeding up the research and development process. nih.gov These computational tools can help suggest replacements for existing compounds that may be expensive or difficult to source. nih.gov

The integration of AI and machine learning into the workflow of flavor and fragrance chemistry promises to generate novel compounds with precisely engineered sensory profiles. up.pt

Interdisciplinary Research Integrating Chemical Biology and Advanced Materials Science

The unique structural and chemical properties of the furan ring make it a versatile scaffold for applications beyond flavors and fragrances, spanning the fields of chemical biology and materials science. ijabbr.comacs.org Interdisciplinary research is unlocking new potential for furan derivatives in medicine and technology.

In chemical biology , the furan moiety is recognized for its presence in many biologically active compounds. orientjchem.org Furan derivatives have been investigated for a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects. ijabbr.comnih.govresearchgate.net Future research will focus on:

Drug Discovery: Using the furan scaffold as a starting point for designing new drug candidates. ijabbr.com The furan ring can act as a bioisostere for other aromatic groups, like a phenyl ring, offering a way to optimize a drug's properties. ijabbr.comorientjchem.org

Understanding Biological Mechanisms: Investigating how furan-containing compounds interact with biological targets such as enzymes and receptors to exert their effects. ijabbr.com

In advanced materials science , furan-based polymers are gaining attention as sustainable alternatives to petroleum-derived plastics. researchgate.net The ability to produce furan monomers from renewable biomass makes them an attractive option for creating green materials. hb.se Emerging research in this area includes:

Bio-based Polymers: The synthesis of polymers like polyethylene furanoate (PEF), a bio-based alternative to PET, is a major area of focus. researchgate.net These materials offer enhanced mechanical and thermal properties. researchgate.net

Functional Materials: The chemistry of the furan ring allows for its incorporation into a variety of functional materials. This includes the development of conjugated furan compounds for organic electronics and the use of furan-containing polymers on magnetic nanoparticles for biomedical applications like targeted drug delivery. ntu.edu.sgtandfonline.com

Smart Materials: The Diels-Alder reaction, in which the furan ring can participate, is being used to create thermally reversible and self-healing materials. researchgate.nethb.se

The convergence of chemistry, biology, and materials science will continue to expand the applications of furan derivatives, leveraging their unique properties to address challenges in medicine, sustainability, and technology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl alpha-mercaptofuran-2-butyrate, and what analytical techniques are critical for verifying its purity and structural integrity?

  • Methodological Answer : Synthesis typically involves thiol-ene coupling or nucleophilic substitution reactions. For example, furan derivatives can be functionalized with thiol groups under inert conditions. Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and stereochemistry via 1^1H and 13^13C NMR shifts, particularly for the thiol and ester moieties.
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% is standard for research-grade material) using reverse-phase columns and UV detection at 254 nm .

Q. How should researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by:

  • Preparing buffered solutions (pH 2–12) and incubating the compound at 25°C, 40°C, and 60°C.
  • Sampling aliquots at intervals (e.g., 0, 7, 14 days) and analyzing degradation via HPLC or LC-MS.
  • Quantifying degradation products using calibration curves and reporting half-life (t1/2t_{1/2}) under each condition .

Q. What are the optimal storage conditions to prevent oxidation or hydrolysis of the thiol group in this compound?

  • Methodological Answer : Store under nitrogen or argon at –20°C in amber vials to minimize light- or oxygen-induced degradation. Use stabilizers like EDTA (0.1% w/v) in aqueous solutions to chelate metal ions that catalyze oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across different studies?

  • Methodological Answer : Discrepancies may arise from solvent effects, impurities, or instrument calibration. To address this:

  • Reproduce experiments using identical solvent systems (e.g., deuterated chloroform vs. DMSO).
  • Cross-validate with 2D NMR (COSY, HSQC) to confirm peak assignments.
  • Compare data with computational predictions (e.g., density functional theory (DFT)-calculated 13^13C NMR shifts) .

Q. What computational methods are suitable for modeling the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., thiolate attack on electrophilic centers).
  • Molecular Dynamics (MD) Simulations : Study solvation effects on reactivity in polar vs. nonpolar solvents.
  • Docking Studies : If applicable, model interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .

Q. How should researchers design kinetic studies to investigate the compound’s role as a thiol donor in enzymatic or abiotic systems?

  • Methodological Answer :

  • Use stopped-flow spectrophotometry to monitor real-time thiol transfer rates.
  • Vary substrate concentrations (e.g., 0.1–10 mM) and fit data to Michaelis-Menten or pseudo-first-order models.
  • Include negative controls (e.g., thiol-blocking agents like N-ethylmaleimide) to confirm specificity .

Data Contradiction Analysis

Q. How can conflicting biological activity data for this compound in cytotoxicity assays be reconciled?

  • Methodological Answer : Contradictions may stem from assay conditions (e.g., cell line variability, serum content). To resolve:

  • Standardize protocols (e.g., use identical cell lines, serum-free media, and incubation times).
  • Validate results with orthogonal assays (e.g., apoptosis markers vs. ATP-based viability kits).
  • Perform dose-response curves (IC50_{50}) with at least three independent replicates and report 95% confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.